molecular formula C19H13N5O4 B173096 1-(3-nitrophenyl)-3-(pyridin-4-ylmethyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione CAS No. 152814-89-6

1-(3-nitrophenyl)-3-(pyridin-4-ylmethyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione

Cat. No. B173096
M. Wt: 375.3 g/mol
InChI Key: YLHRMVRLIOIWTO-UHFFFAOYSA-N
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Description

Synthesis Analysis

This would involve a detailed examination of the methods used to synthesize the compound, including the starting materials, reaction conditions, and any purification steps.



Molecular Structure Analysis

This would involve using techniques such as X-ray crystallography or NMR spectroscopy to determine the exact arrangement of atoms in the molecule.



Chemical Reactions Analysis

This would involve studying the reactions that the compound can undergo, including the conditions required for these reactions and the products that are formed.



Physical And Chemical Properties Analysis

This would involve determining properties such as the compound’s melting point, boiling point, solubility, and reactivity.


Scientific Research Applications

Synthesis and Chemical Properties

  • This compound and its derivatives have been synthesized and characterized for their potential applications in medicinal chemistry. For instance, Rauf et al. (2010) described the synthesis of various derivatives, emphasizing their structure and potential in vitro activities (Rauf et al., 2010).
  • Jatczak et al. (2014) developed a straightforward synthesis method starting from 2-chloropyridine-3-carboxylic acid, noting significant variations in biopharmaceutical properties among the synthesized derivatives (Jatczak et al., 2014).

Application in Heterocyclic Synthesis

  • The compound has been utilized in the novel synthesis of various heterocyclic derivatives. Elneairy (2010) explored its use in synthesizing pyridine-2(1H)-thione and other nitrogen and sulfur heterocyclic derivatives, highlighting the versatility of this compound in chemical synthesis (Elneairy, 2010).

Crystallographic Studies

  • Trilleras et al. (2009) investigated the crystal structures of 7-aryl-substituted pyrido[2,3-d]pyrimidine-2,4(1H,3H)-diones, which is closely related to the compound , to understand molecular interactions and hydrogen bonding patterns (Trilleras et al., 2009).

Fragmentation and Mass Spectroscopy Studies

  • Gelling et al. (1969) conducted mass spectra analysis on similar compounds, providing insights into the fragmentation pathways and how substituent groups and nitrogen positions affect these pathways (Gelling et al., 1969).

Applications in Domino Reactions

  • Ahadi et al. (2012) and Bazgir et al. (2014) have explored the compound's utility in domino reactions, demonstrating its potential in synthesizing a variety of heterocyclic compounds in a one-pot, efficient process (Ahadi et al., 2012), (Bazgir et al., 2014).

Safety And Hazards

This would involve studying any potential risks associated with handling the compound, such as toxicity or flammability.


Future Directions

This would involve speculating on potential future uses or areas of study for the compound, based on its properties and behavior.


I hope this general information is helpful, and I apologize for not being able to provide more specific information on the compound you asked about. If you have any other questions or need information on a different topic, feel free to ask!


properties

IUPAC Name

1-(3-nitrophenyl)-3-(pyridin-4-ylmethyl)pyrido[2,3-d]pyrimidine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H13N5O4/c25-18-16-5-2-8-21-17(16)23(14-3-1-4-15(11-14)24(27)28)19(26)22(18)12-13-6-9-20-10-7-13/h1-11H,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLHRMVRLIOIWTO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])N2C3=C(C=CC=N3)C(=O)N(C2=O)CC4=CC=NC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H13N5O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70934606
Record name 1-(3-Nitrophenyl)-3-[(pyridin-4-yl)methyl]pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70934606
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

375.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3-nitrophenyl)-3-(pyridin-4-ylmethyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione

CAS RN

152814-89-6
Record name RS 25344
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0152814896
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-(3-Nitrophenyl)-3-[(pyridin-4-yl)methyl]pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70934606
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name RS-25344
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7KKH9V6X32
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

1-(3-Nitrophenyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione (12.0 g, 42.2 mmoles) was added into 2 liters of acetone and warmed with stirring until a solution was formed. To the solution was added powdered potassium carbonate (23.4 g, 169.3 mmoles) and 4-chloromethylpyridine hydrochloride (10.4 g, 63.4 mmoles). The solution was stirred at reflux temperature for 18 hours. The solution was filtered while hot. Three quarters of the solvent was removed resulting in the formation of a precipitate. The solution was cooled to 0° C. and the precipitate was removed by filtration. The precipitate was washed with ethyl ether and air dried yielding 10.0 g (26.6 mmole, 63% yield) of 1-(3-nitrophenyl)-3-(4-pyridylmethyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione (mp 207°-209° C.).
Name
1-(3-Nitrophenyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione
Quantity
12 g
Type
reactant
Reaction Step One
Quantity
2 L
Type
solvent
Reaction Step One
Quantity
23.4 g
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
M Baeeri, A Foroumadi, M Motamedi… - Chemical Biology & …, 2011 - Wiley Online Library
A novel series of potential phosphodiesterase‐4 (PDE‐4) inhibitors, 6‐(3‐(cyclopentyloxy)‐4‐methoxyphenyl)‐3‐aryl‐7H‐[1,2,4]triazolo[3,4‐b][1,3,4]thiadiazines, were developed. …
Number of citations: 8 onlinelibrary.wiley.com

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